molecular formula C16H23NO3S B3012108 N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide CAS No. 2034403-46-6

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide

Cat. No.: B3012108
CAS No.: 2034403-46-6
M. Wt: 309.42
InChI Key: DIQAZQRSZVDYGQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide is a benzamide derivative characterized by a 2-(methylthio) substituent on the aromatic ring and a hydroxy-tetrahydro-2H-pyran-4-ylpropyl side chain. The methylthio group at the 2-position may enhance lipophilicity and influence target binding, while the tetrahydro-2H-pyran (THP) moiety could improve solubility and metabolic stability compared to bulkier substituents .

Synthetic routes for analogous compounds (e.g., ) often employ amide coupling reagents like HBTU or BOP in tetrahydrofuran (THF), followed by purification via silica gel chromatography . While specific data on the target compound’s synthesis are unavailable, its structural features align with methodologies described in the literature.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-21-15-5-3-2-4-13(15)16(19)17-9-6-14(18)12-7-10-20-11-8-12/h2-5,12,14,18H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQAZQRSZVDYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N3O6SC_{13}H_{23}N_{3}O_{6}S, with a molecular weight of 349.4 g/mol. The compound features a tetrahydropyran ring, a hydroxy group, and a methylthio group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H23N3O6S
Molecular Weight349.4 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydropyran Ring : Cyclization of suitable precursors using acid or base catalysts.
  • Introduction of Hydroxy Group : Hydroxylation reactions using oxidizing agents like hydrogen peroxide.
  • Attachment of Methylthio Group : Utilization of methylthio derivatives in the synthesis process.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets. The hydroxy and methylthio groups enhance its ability to bind to specific enzymes and receptors, potentially modulating their activity.

The compound may exert its effects through:

  • Enzyme Inhibition : Interfering with enzyme activity related to metabolic pathways.
  • Receptor Modulation : Binding to receptors that influence cellular signaling processes.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and prostate cancers.
  • Neuroprotective Effects : Some investigations have pointed towards its potential neuroprotective properties in models of neurodegeneration.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in breast and prostate cancer cells
NeuroprotectivePotential protective effects in neurodegenerative models

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound could serve as a lead for developing new anticancer therapies.

Comparison with Similar Compounds

Structural Analogues with 2-(Methylthio)benzamide Moieties

Several benzamide derivatives share the 2-(methylthio) aromatic substitution but differ in side-chain composition, leading to varied pharmacological profiles:

Compound Side Chain Structure Key Modifications Biological Activity Physicochemical Properties Reference
Target Compound 3-hydroxy-3-(THP-4-yl)propyl THP ring, hydroxy group Not explicitly reported Likely enhanced solubility due to THP
N-{1-[[2-[5-(4-Cl-Bz)-thiazolidinone]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (21) Thiazolidinone-hydrazine linker with Cl-Bz Chlorobenzylidene-thiazolidinone Antimicrobial, anticancer M.p. 220–222°C; HPLC RT 11.6–12.5 min
2-[[(5-Me-oxadiazolyl)methyl]thio]-N-[2-(MePhNH)propyl]-benzamide Oxadiazolylmethylthio, MePhNH-propyl Oxadiazole heterocycle Cancer, viral infections Not reported

Key Insights :

  • Thiazolidinone Derivatives (): These compounds exhibit broad-spectrum antimicrobial and anticancer activity, likely due to the thiazolidinone-hydrazine linker and halogenated benzylidene groups. Their higher melting points (215–246°C) suggest crystalline stability, while the target compound’s THP side chain may confer better solubility .
  • Heterocyclic Methylthio Derivatives () : Substitution with thienyl or oxadiazolyl groups enhances binding to targets like kinases or viral proteases. However, the target compound’s THP group may reduce off-target interactions compared to bulkier heterocycles .

Analogues with Tetrahydro-2H-pyran (THP) Substituents

The THP group is a critical feature shared with compounds such as 3-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazol-3-yl}-N-(tetrahydropyran-4-yl)benzamide (). This moiety is associated with:

  • Improved Pharmacokinetics : THP’s oxygen atom facilitates hydrogen bonding, enhancing water solubility compared to purely lipophilic groups (e.g., benzylidene in ) .

Therapeutic Target Overlap

  • Kinase Inhibition : Benzamide derivatives like ABT-737 () inhibit CDK9, a kinase critical in cancer progression. The target’s methylthio and THP groups may similarly modulate kinase binding pockets .
  • Antimicrobial Activity: Thiazolidinone-linked benzamides () disrupt microbial membranes or enzymes. The target’s hydroxy group could enhance interactions with bacterial targets .

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